

# Thermochemical Profile of Ethoxycyclopentane: A Technical Guide

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## Compound of Interest

Compound Name: Ethoxycyclopentane

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## Abstract

**Ethoxycyclopentane** (C<sub>7</sub>H<sub>14</sub>O) is a cyclic ether with potential applications in various chemical syntheses and as a solvent. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and computational modeling. This guide provides a summary of the available physical data for **ethoxycyclopentane** and outlines the standard methodologies for determining key thermochemical parameters such as enthalpy of formation, heat capacity, and entropy. Due to a lack of direct experimental thermochemical data in the published literature, this document also presents data for analogous compounds to provide a comparative context and details the computational chemistry approaches widely used for accurate prediction of these properties.

## Physicochemical Properties of Ethoxycyclopentane

While extensive experimental thermochemical data for **ethoxycyclopentane** is not readily available, its basic physical properties have been characterized. These are summarized in the table below.

Property	Value	Source
Molecular Formula	C7H14O	[1][2]
Molecular Weight	114.19 g/mol	[1][2]
Boiling Point	128.9 °C at 760 mmHg	[2]
Density	0.86 g/cm <sup>3</sup>	[2]
Flash Point	21.5 °C	[2]
Vapor Pressure	12.7 mmHg at 25 °C	[2]
Refractive Index	1.428	[2]
LogP	1.96550	[2]
CAS Number	26306-40-1	[1][2]

## Thermochemical Data: A Comparative Analysis

Direct experimental values for the standard enthalpy of formation ( $\Delta_f H^\circ$ ), standard molar entropy ( $S^\circ$ ), and heat capacity ( $C_p$ ) of **ethoxycyclopentane** are not found in readily accessible literature. However, data for structurally similar compounds, such as **methoxycyclopentane** and ethylcyclopentane, can serve as a useful reference. It is important to note that the presence of the ether oxygen atom in **ethoxycyclopentane** will influence its thermochemical properties compared to its alkane analogue, ethylcyclopentane.

Compound	Formula	$\Delta_f H^\circ_{\text{gas}}$ (kJ/mol)	$S^\circ_{\text{gas}}$ (J/mol·K)	$C_{p,\text{gas}}$ (J/mol·K)
Ethoxycyclopentane	C7H14O	Not Available	Not Available	Not Available
Methoxycyclopentane	C6H12O	-208.8 ± 1.1	348.36 ± 2.09	134.72 (at 298.15 K)
Ethylcyclopentane	C7H14	-139.7 ± 1.0	382.25 ± 0.42	148.45 (at 298.15 K)

Data for **Methoxycyclopentane** and Ethylcyclopentane are sourced from computational studies and experimental data available in public databases and are provided for comparative purposes.

## Methodologies for Thermochemical Data Determination

The determination of thermochemical properties of organic compounds like **ethoxycyclopentane** can be approached through both experimental and computational methods.

### Experimental Protocols

Calorimetry: The standard enthalpy of formation is often determined experimentally via combustion calorimetry.

- Principle: The compound is burned in an excess of oxygen in a sealed container (a "bomb") submerged in a known quantity of water. The heat released by the combustion reaction is absorbed by the water and the bomb, and the resulting temperature change is measured.
- Procedure:
  - A precisely weighed sample of the substance is placed in the bomb calorimeter.
  - The bomb is sealed and pressurized with pure oxygen.
  - The bomb is placed in a known mass of water, and the initial temperature is recorded.
  - The sample is ignited, and the temperature is monitored until it reaches a maximum and then begins to cool.
  - The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.
  - The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

Heat Capacity Measurement: The heat capacity can be measured using techniques such as:

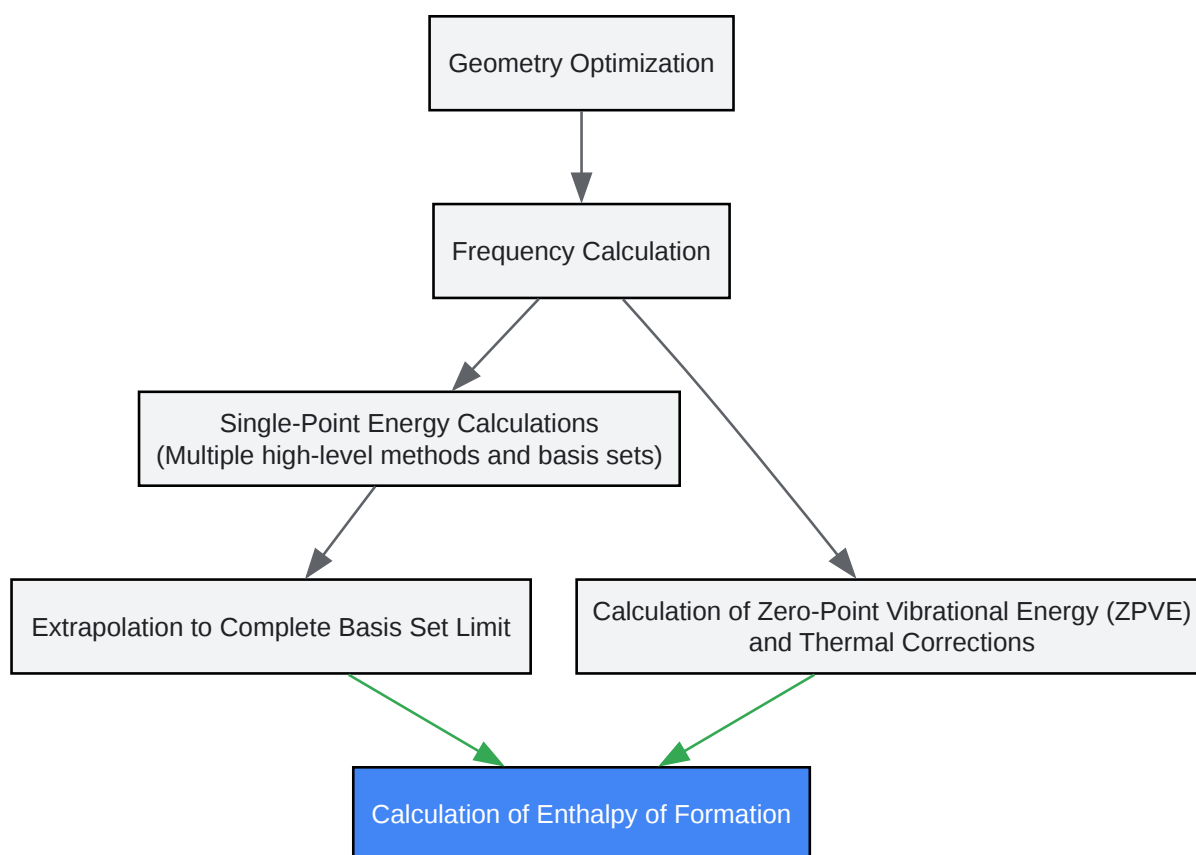
- Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
- Adiabatic Calorimetry: Involves heating the sample in a controlled manner and measuring the temperature rise for a known heat input, while minimizing heat loss to the surroundings.

## Computational Protocols

In the absence of experimental data, computational chemistry provides reliable estimates of thermochemical properties. High-accuracy composite methods are commonly employed.

- Principle: These methods combine the results of several high-level ab initio calculations with different basis sets to extrapolate to a highly accurate energy, from which thermochemical data can be derived.
- Common Methods:
  - Gaussian-n (Gn) theories (e.g., G3, G4): These are well-established composite methods that provide "chemical accuracy" (typically within  $\pm 1$  kcal/mol) for enthalpies of formation.
  - Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods extrapolate to the complete basis set limit to achieve high accuracy.[\[2\]](#)
  - Density Functional Theory (DFT): While generally less accurate than composite methods for thermochemistry, certain functionals (e.g., B3LYP, M06-2X) combined with large basis sets can provide good estimates at a lower computational cost.

The general workflow for these computational studies is depicted in the diagram below.



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### Computational Thermochemistry Workflow

This workflow begins with optimizing the molecular geometry and performing a frequency calculation to confirm a true minimum on the potential energy surface and to obtain vibrational frequencies.<sup>[3]</sup> These frequencies are used to calculate the zero-point vibrational energy and thermal corrections to the enthalpy and entropy.<sup>[3]</sup> A series of high-level single-point energy calculations are then performed and extrapolated to the complete basis set limit to obtain a very accurate electronic energy.<sup>[3]</sup> Finally, the enthalpy of formation is calculated by combining the electronic energy with the thermal corrections and the experimental enthalpies of formation of the constituent atoms.

## Conclusion

While direct experimental thermochemical data for **ethoxycyclopentane** remains elusive, this guide provides its fundamental physicochemical properties. For the determination of critical thermochemical parameters such as enthalpy of formation, heat capacity, and entropy,

established experimental (calorimetry) and computational (composite ab initio methods) protocols are available and have been detailed. The provided comparative data for analogous compounds and the outlined computational workflow offer a robust framework for researchers and professionals to estimate and utilize the thermochemical properties of **ethoxycyclopentane** in their work. Future experimental studies are encouraged to provide definitive values for this compound.

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